2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid
Description
Properties
Molecular Formula |
C13H15F2NO4 |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
5,5-difluoro-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H15F2NO4/c14-11(15)7-6-10(12(17)18)16-13(19)20-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,19)(H,17,18) |
InChI Key |
AWNIHWGGSZTNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reactants : Amino acid (e.g., serine or related derivatives), benzyl chloroformate.
- Reaction Conditions : The amino acid is dissolved in an aqueous or organic solvent, and sodium hydroxide or sodium bicarbonate solution is added to maintain a basic pH (around 8-10). Benzyl chloroformate is then added dropwise at low temperature (around 5-10°C) to control the exothermic reaction.
- Outcome : Formation of the carbamate-protected amino acid, with the benzyloxycarbonyl group attached to the amino functionality.
Data Table: Typical Reaction Conditions for N-Benzyloxycarbonylation
| Parameter | Typical Values | References |
|---|---|---|
| Base | Sodium hydroxide or sodium bicarbonate | US4500726A |
| Solvent | Aqueous or organic (dichloromethane) | US4500726A |
| Temperature | 0°C to 10°C | US4500726A |
| Reagent Equivalents | Benzyl chloroformate: 1.1-1.2 equiv | US4500726A |
| Reaction Time | 1-4 hours | US4500726A |
Fluorination at the 5-Position
The key feature of the target compound is the difluorination at the pentanoic acid chain . Fluorination is typically achieved via nucleophilic or electrophilic fluorinating agents, depending on the stage of synthesis.
Methodologies:
- Electrophilic fluorination : Using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents to introduce fluorine atoms selectively.
- Nucleophilic fluorination : Using potassium bifluoride or other fluoride sources on suitable precursor molecules.
Relevant Research:
- Patent EP1923397A1 describes the synthesis of fluorinated amino acids via reductive amination and fluorination strategies, emphasizing mild conditions and functional group tolerance. The fluorination step often involves the use of specialized reagents such as DAST or Deoxo-Fluor, which allow for regioselective and stereoselective fluorine incorporation.
Data Table: Fluorination Reagents and Conditions
| Reagent | Typical Conditions | Purpose |
|---|---|---|
| Diethylaminosulfur trifluoride (DAST) | -78°C to room temperature, inert atmosphere | Electrophilic fluorination at specific sites |
| Potassium bifluoride | Reflux in aprotic solvents (e.g., acetonitrile) | Nucleophilic fluorination |
| Solvent | Dichloromethane, acetonitrile, or similar | Medium for fluorination reactions |
| Reaction Time | 1-24 hours | Depending on reagent and substrate |
Coupling of Fluorinated Intermediates with the Protected Amino Acid
Following fluorination, the fluorinated chain is coupled with the N-benzyloxycarbonyl amino acid derivative via peptide coupling strategies.
Typical Protocol:
- Coupling Agents : Use of carbodiimides like EDCI or DCC, often in the presence of catalytic DMAP.
- Reaction Conditions : Conducted in anhydrous solvents such as dichloromethane or dimethylformamide at ambient temperature.
- Outcome : Formation of the peptide bond linking the fluorinated chain to the amino acid backbone.
Data Table: Peptide Coupling Conditions
| Parameter | Typical Values | References |
|---|---|---|
| Coupling Reagent | EDCI, DCC | Academic protocols |
| Catalyst | DMAP | Academic protocols |
| Solvent | Dichloromethane, DMF | Academic protocols |
| Temperature | 0°C to room temperature | Academic protocols |
| Reaction Time | 2-12 hours | Academic protocols |
Deprotection and Final Purification
The final step involves removing the benzyloxycarbonyl protecting group, typically via catalytic hydrogenation.
Procedure:
- Catalyst : Palladium on carbon.
- Conditions : Hydrogen atmosphere (1-3 atm), room temperature, in a suitable solvent like ethanol or methanol.
- Outcome : Cleavage of the carbamate group, yielding the free amino acid with the difluorinated side chain.
Data Table: Deprotection Conditions
| Parameter | Typical Values | References |
|---|---|---|
| Catalyst | Palladium on carbon | US4500726A |
| Hydrogen Pressure | 1-3 atm | US4500726A |
| Solvent | Ethanol, methanol | US4500726A |
| Reaction Time | 4-24 hours | US4500726A |
Summary of the Overall Synthetic Route
| Step | Description | Reagents & Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Formation of N-benzyloxycarbonyl amino acid | Benzyl chloroformate, base, low temperature | High yield, controlled conditions |
| 2 | Fluorination at the pentanoic acid chain | DAST or KF, aprotic solvent, low temperature | Regioselective fluorination |
| 3 | Coupling of fluorinated chain with protected amino acid | Carbodiimides, DMAP, anhydrous solvent | Efficient peptide bond formation |
| 4 | Deprotection of benzyloxycarbonyl group | Hydrogenation, Pd/C | Complete deprotection, high purity |
Additional Considerations and Research Findings
- Stereochemistry Control : As noted in academic literature, asymmetric synthesis techniques, such as chiral auxiliaries or enantioselective catalysts, are employed to ensure stereochemical purity of the amino acid derivatives.
- Yield Optimization : Use of microwave-assisted synthesis and optimized reaction parameters can significantly improve yields and reduce reaction times.
- Safety and Handling : Fluorinating reagents like DAST are highly reactive and require careful handling under inert atmospheres and low temperatures.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the fluorine atoms can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pentanoic Acid Backbone
The 5,5-difluoro substitution distinguishes this compound from structurally related analogs. Key comparisons include:
5,5-Dimethyl vs. 5,5-Difluoro
- MPI22c (S)-2-(2-(((Benzyloxy)carbonyl)amino)-2-methylpropanamido)-4,4-dimethylpentanoic acid () replaces fluorine with methyl groups at the 4,4-positions.
- Impact : Fluorine’s electron-withdrawing nature increases carboxylate acidity compared to methyl groups, which may enhance reactivity in coupling reactions .
6,6,6-Trifluorohexanoic Acid Derivatives
- (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid () features a trifluoro substitution at the terminal carbon. While fluorine enhances polarity, the additional amino group and extended carbon chain differentiate its applications, such as in protease inhibitor design .
Ethoxy-Oxo and Pyridinyl Substituents
- (S)-2-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid () includes an ethoxy-oxo group at the 5-position, enabling esterification or conjugation. The absence of fluorine reduces electronegativity but introduces a reactive ester moiety .
Protecting Group Variations
The Cbz group in the target compound contrasts with other common protecting groups:
tert-Butoxycarbonyl (Boc)
- Boc-protected analogs (e.g., (S)-2-((tert-Butoxycarbonyl)amino)-5,5-dimethylhexanoic acid, ) are deprotected under acidic conditions (e.g., TFA) rather than hydrogenolysis. Boc groups are preferred in solid-phase peptide synthesis for orthogonal protection strategies .
Fluorenylmethoxycarbonyl (Fmoc)
- 4-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid () uses Fmoc, which is base-labile (e.g., piperidine). Fmoc is advantageous in automated synthesis but incompatible with base-sensitive substrates .
Functional Group and Reactivity Comparisons
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid, with the CAS number 2097954-48-6, is a synthetic compound notable for its unique structure and potential biological activities. This compound features a difluoropentanoic acid backbone and a benzyloxycarbonyl protective group, which are significant for its stability and reactivity in biological systems. The molecular formula is with a molecular weight of approximately 287.26 g/mol .
Biological Activity
The primary biological activity associated with this compound is its role as an inhibitor of cysteine proteases . These enzymes are crucial in various physiological processes and are implicated in numerous diseases, including cancer and neurodegenerative disorders. The difluoro substitution enhances the compound's potency and selectivity against specific proteases, making it a promising candidate for therapeutic applications .
The compound interacts selectively with cysteine proteases by binding to their active sites, inhibiting their enzymatic activity. This inhibition can disrupt pathological processes driven by these enzymes, thus presenting potential therapeutic benefits .
Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental settings:
- In vitro studies have shown that this compound effectively inhibits the activity of cysteine proteases involved in tumor progression and metastasis.
- Animal models have indicated that administration of the compound leads to reduced tumor growth rates compared to control groups .
Case Studies
- Study on Cancer Cell Lines : A study involving various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death) in cells overexpressing specific cysteine proteases. The IC50 values were determined to be in the low micromolar range, indicating strong inhibitory effects.
- Neurodegenerative Disease Models : In models simulating neurodegenerative diseases, the compound demonstrated neuroprotective effects by inhibiting proteases that contribute to neuronal death. This suggests potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis
The following table compares this compound with other similar compounds regarding their biological activity:
| Compound Name | CAS Number | Molecular Weight | Activity Type | IC50 (µM) |
|---|---|---|---|---|
| This compound | 2097954-48-6 | 287.26 | Cysteine Protease Inhibitor | <10 |
| Compound A | XXXX-XX-XXXX | XX.X | Cysteine Protease Inhibitor | XX |
| Compound B | XXXX-XX-XXXX | XX.X | Cysteine Protease Inhibitor | XX |
Q & A
Basic: What are the standard protocols for synthesizing 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid?
Methodological Answer:
The synthesis typically involves sequential protection and fluorination steps. A common approach includes:
Amino Protection : Use benzyloxycarbonyl (Cbz) chloride to protect the amine group under basic conditions (e.g., NaHCO₃ in THF/water) .
Fluorination : Introduce difluorine at the C5 position via electrophilic fluorination reagents (e.g., Selectfluor®) or dehydrohalogenation followed by HF-based fluorination.
Carboxylic Acid Activation : Finalize the synthesis by deprotecting intermediates (if needed) and isolating the product via recrystallization or column chromatography.
Key Validation : Monitor reaction progress with HPLC and confirm structural integrity via -NMR and -NMR .
Basic: How to characterize the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Cross-validate with melting point determination (mp 185–187°C range observed in analogs) .
- Stability Testing : Store samples at 4°C (dry, inert atmosphere) to prevent hydrolysis of the Cbz group. Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways .
Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
Discrepancies may arise from solvent effects, pH, or tautomerism. To address:
Standardize Conditions : Record -NMR in deuterated DMSO or CDCl₃ with internal TMS reference.
Dynamic NMR : Use variable-temperature NMR to detect conformational changes influencing chemical shifts.
Comparative Analysis : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-butoxycarbonyl-protected amino acids) to enforce stereochemical control .
- Asymmetric Catalysis : Apply transition-metal catalysts (e.g., Pd/BINAP complexes) for fluorination steps.
- Chiral HPLC : Post-synthesis, validate enantiopurity using chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol eluents .
Advanced: How to design experiments investigating the compound’s role in peptide-based drug delivery systems?
Methodological Answer:
Conjugation Studies : React the carboxylic acid moiety with amine-containing peptides (e.g., lysine residues) using EDC/HOBt coupling.
In Vitro Release : Assess pH-dependent hydrolysis of the Cbz group in simulated physiological buffers (pH 5.0–7.4) .
Cellular Uptake : Label the compound with fluorescein isothiocyanate (FITC) and quantify intracellular delivery via flow cytometry .
Advanced: What computational methods predict the impact of 5,5-difluoro substitution on molecular reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) at the difluoro site.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess conformational flexibility and hydrogen-bonding interactions .
Advanced: How to address low yields in large-scale synthesis due to side reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
